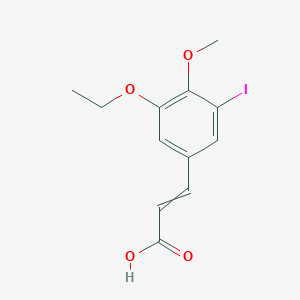
(2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula indicates that it contains 12 carbon atoms , 13 hydrogen atoms , 1 iodine atom , and 4 oxygen atoms . The structure of this compound can be visualized using tools like ChemSpider .
Physical and Chemical Properties Analysis
- Safety and Hazards: As a research compound, it is not intended for human or veterinary use.
Aplicaciones Científicas De Investigación
Molecular Engineering and Solar Cell Applications
Researchers have focused on the engineering of organic sensitizers, which include molecules structurally related to acrylic acids, for solar cell applications. These molecules are engineered to improve solar energy conversion efficiency. For instance, a study demonstrated the synthesis of novel organic sensitizers with impressive photon-to-current conversion efficiency when anchored onto TiO2 films, highlighting the potential of acrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).
Hydrogel Modification for Medical Applications
Acrylic acid derivatives have been modified to create hydrogels with enhanced properties. A particular study showed the functional modification of poly vinyl alcohol/acrylic acid hydrogels through radiation-induced methods, indicating potential for medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Adhesive Polymer Development
The synthesis and application of acrylic acid derivatives in the development of adhesive polymers have been explored. These derivatives enhance the hydrolytic stability and adhesive properties of polymers, suggesting their importance in creating more durable and stable adhesive materials (Moszner et al., 2001).
Waste Water Treatment and Acrylic Acid Recovery
Innovative methods for recovering acrylic acid from industrial waste water have been developed, demonstrating the environmental and economic benefits of recycling valuable chemicals from waste streams. This approach not only recovers acrylic acid for further use but also reduces the environmental impact of waste water disposal (Ahmad et al., 2014).
Advanced Material Synthesis
Acrylic acid derivatives are used in the rational design and construction of metal-organic frameworks (MOFs), showcasing the utility of these compounds in synthesizing materials with potential applications in gas storage, separation, and catalysis (Xie et al., 2007).
Propiedades
IUPAC Name |
3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDBCWAHXSMBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358072 | |
| Record name | 3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340216-06-0 | |
| Record name | 3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



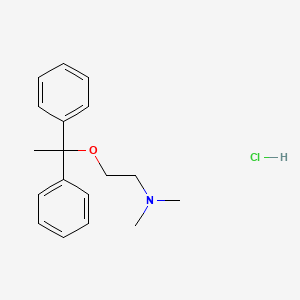


![Bicyclo[2.2.1]heptan-7-ol](/img/structure/B1618052.png)
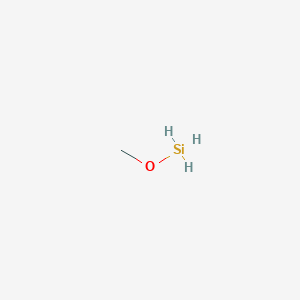

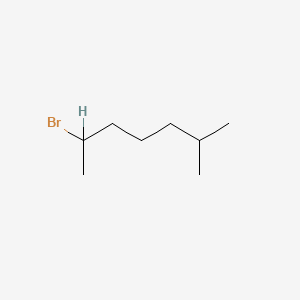
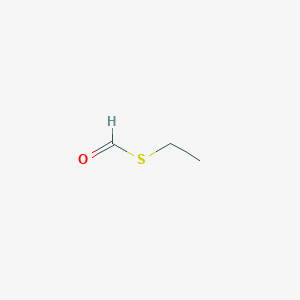




![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)
